2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Übersicht

Beschreibung

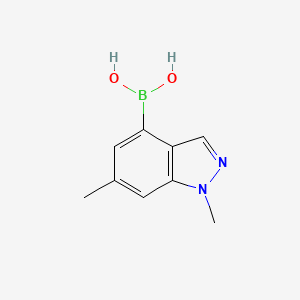

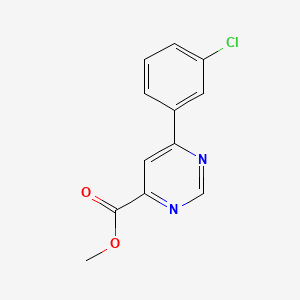

“2-(2-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a biochemical used for proteomics research . It has a CAS Number of 1211414-44-6 and a molecular weight of 367.24 . The IUPAC name is 2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenol hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11FN2OS.BrH/c16-11-6-2-3-7-12(11)17-15-18-13(9-20-15)10-5-1-4-8-14(10)19;/h1-9,19H,(H,17,18);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 225-228°C . It’s typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Structure-Fluorescence Relationships

Research into 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, closely related to the specified compound, reveals that the presence of the 2′-amino group affects fluorescence quantum yields under both neutral and alkaline conditions. These studies suggest that intramolecular hydrogen bonds between the amino and hydroxyl groups play a significant role in the fluorescence properties of these compounds, with the potential for applications in the development of fluorescence probes and materials (Kammel et al., 2019).

Synthesis and Biological Activity

The synthesis pathways of related thiazole and thiadiazole derivatives, including efforts to create compounds with antimicrobial properties, have been extensively explored. For instance, the synthesis of thiazolo[3,2-b]-s-triazole derivatives from related compounds has shown potential antimicrobial activity, indicating that structural manipulation of the thiazole core can lead to significant biological effects (Mohan, 2002).

Anticancer and Neuroprotective Activities

Further investigations into derivatives of 1,3,4-thiadiazole, closely resembling the chemical structure , have revealed promising anticancer activities. These studies demonstrate the potential of these compounds to inhibit tumor cell proliferation and migration, while also exhibiting neuroprotective effects, suggesting a broad spectrum of therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Fluorescence and Aggregation Effects

The unique fluorescence properties of 1,3,4-thiadiazoles, which share structural similarities with the compound of interest, have been the subject of detailed spectroscopic and theoretical studies. These compounds display dual fluorescence effects influenced by substituent structure, molecular aggregation, and pH, offering insights into the design of novel fluorescence probes for biological and medicinal applications (Budziak et al., 2019).

Corrosion Inhibition

Research into halogen-substituted thiazole derivatives, including those with fluorine atoms, has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests potential industrial applications for the compound , particularly in protecting metals from corrosion (Gong et al., 2019).

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives have been reported to have a broad pharmacological spectrum, including anticancer activity . The compound may interact with its targets, leading to changes that inhibit the growth of cancer cells.

Biochemical Pathways

Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may affect pathways related to cell proliferation and survival.

Result of Action

Given the reported anticancer activity of thiazole derivatives , it can be inferred that the compound may lead to the inhibition of cancer cell growth and proliferation.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS.BrH/c16-11-6-2-3-7-12(11)17-15-18-13(9-20-15)10-5-1-4-8-14(10)19;/h1-9,19H,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNRYMPVFVIPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=CC=C3F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)

![methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1461663.png)

amine](/img/structure/B1461664.png)

amine](/img/structure/B1461672.png)